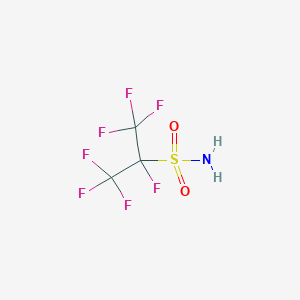
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate: is a complex organic compound that features a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxyazocane-1-carboxylate, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions: tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute at the boron center.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can yield boron-free derivatives .
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura coupling reactions .
Biology and Medicine: It can be used to develop new drugs or therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers due to its unique chemical properties .
作用機序
The mechanism of action of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness: What sets tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate apart from similar compounds is its specific azocane ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in certain types of chemical reactions and applications where other similar compounds may not be as effective .
特性
分子式 |
C19H34BNO4 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
tert-butyl (4E)-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azocane-1-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-12-9-8-10-15(11-13-21)14-20-24-18(4,5)19(6,7)25-20/h14H,8-13H2,1-7H3/b15-14+ |
InChIキー |
ZVKCPOVSCLSOAD-CCEZHUSRSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCCN(CC2)C(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
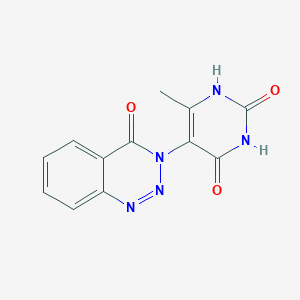
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
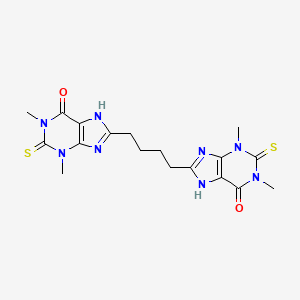

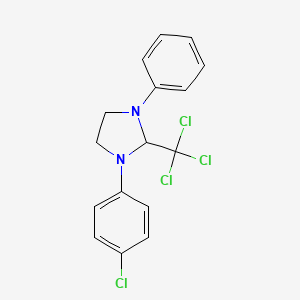
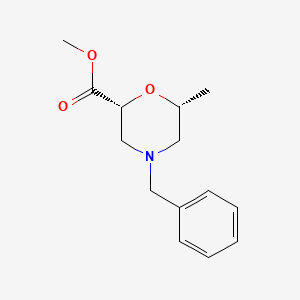

![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
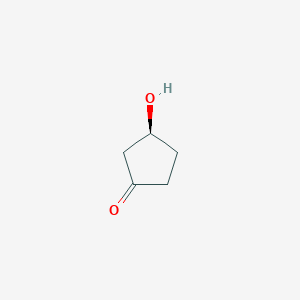
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
